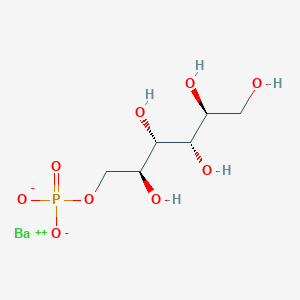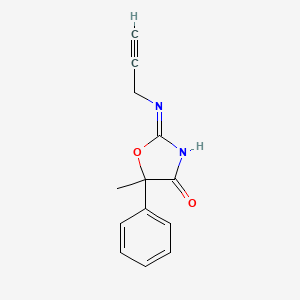
5-Methyl-5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one is a synthetic organic compound that belongs to the oxazoline family. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazolines.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline Derivatives: Compounds with similar oxazoline rings but different substituents.
Oxazole Compounds: Oxidized derivatives of oxazolines with distinct chemical properties.
Amino Alcohols: Precursors used in the synthesis of oxazolines.
Uniqueness
5-Methyl-5-phenyl-2-(2-propynylamino)-2-oxazolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
32956-97-1 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
5-methyl-5-phenyl-2-prop-2-ynylimino-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2/c1-3-9-14-12-15-11(16)13(2,17-12)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3,(H,14,15,16) |
Clé InChI |
NCQYYDFBEVBHEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=NCC#C)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
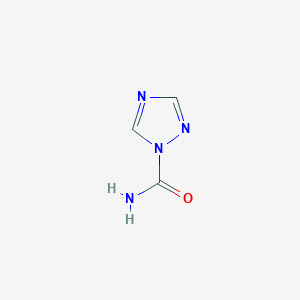
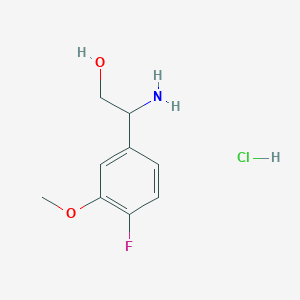
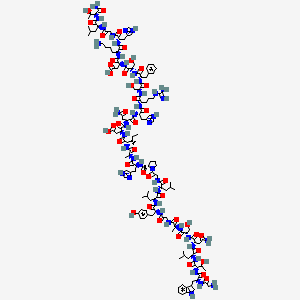
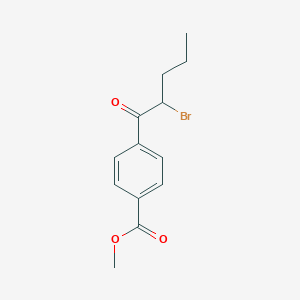
![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
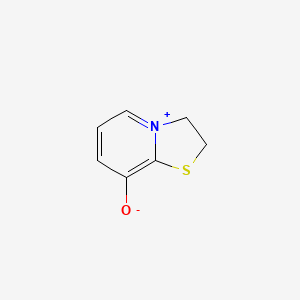



![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
